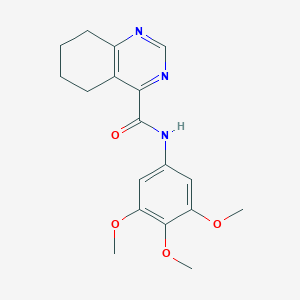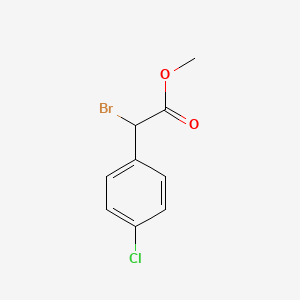
Methyl 2-bromo-2-(4-chlorophenyl)acetate
Descripción general
Descripción
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a chemical compound with the CAS Number: 24091-92-7 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl 2-bromo-2-(4-chlorophenyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound ranges from a colorless to yellow-brown liquid to semi-solid .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a liquid that ranges in color from colorless to yellow-brown . It has a molecular weight of 263.52 and a specific gravity of 1.56 . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of novel coumarins .
Production of Alkylated Carbene Complexes
Reactions of the methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yields alkylated carbene complexes .
Synthesis of cis-Cyclopropanes
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” can also be employed in the synthesis of cis-cyclopropanes .
Spectroscopic Studies
This compound can be used in spectroscopic studies. For example, experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
Study of Solvent Effects
The compound can be used to study solvent effects on IR data .
Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, Dyes
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes .
Safety and Hazards
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is classified as a dangerous substance. The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .
Direcciones Futuras
While specific future directions for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” are not available, it’s worth noting that compounds of similar structure are used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “Methyl 2-bromo-2-(4-chlorophenyl)acetate” could potentially have applications in these areas as well.
Propiedades
IUPAC Name |
methyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQLLIVTGSMSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(4-chlorophenyl)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)
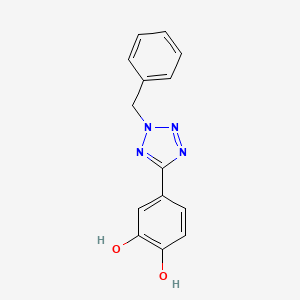
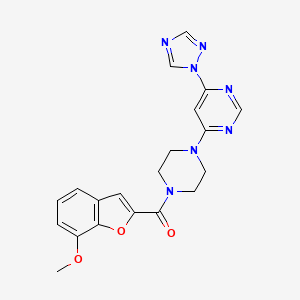
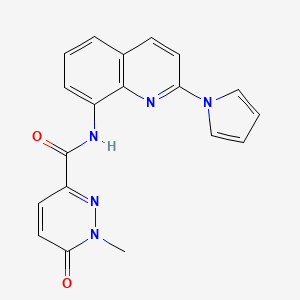
![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)
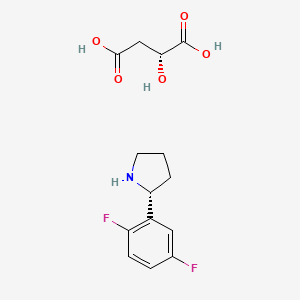
![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)
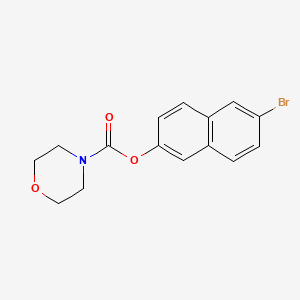
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

